1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound with a piperidine structure can vary widely depending on the specific compound. For example, 1-(Piperidin-4-YL)piperazine trihydrochloride has a molecular weight of 278.6 g/mol .
Scientific Research Applications
Discovery in Soluble Epoxide Hydrolase Inhibition
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase. These compounds, discovered using high-throughput screening, have shown potential for in vivo investigation in various disease models due to their robust effects on serum biomarkers related to epoxide derived from linoleic acid (Thalji et al., 2013).
Role in Antibacterial Activity
4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives have been synthesized and introduced as novel fluoroquinolones. These compounds exhibit considerable antibacterial activity, especially against multidrug-resistant strains, making them promising candidates in the field of antibacterial research (Huang et al., 2010).
Contribution to PARP Inhibition
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamides, a novel series including 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, are poly(ADP-ribose)polymerase (PARP) inhibitors. These compounds have been optimized for enzyme and cellular activity, displaying selectivity and antiproliferation activities against BRCA-1 and BRCA-2 deficient cancer cells (Jones et al., 2009).
CB1 Cannabinoid Receptor Interaction
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, has been studied for its molecular interaction with the CB1 cannabinoid receptor. This research contributes to the understanding of cannabinoid receptor ligands and their potential therapeutic applications (Shim et al., 2002).
Synthesis for Rho Kinase Inhibition
N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally similar to this compound, has been synthesized as a Rho kinase inhibitor. This is relevant in the treatment of central nervous system disorders (Wei et al., 2016).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets
Result of Action
Piperidine derivatives have been associated with a range of biological activities, including antimicrobial and anticancer effects . The specific effects of this compound require further investigation.
Properties
IUPAC Name |
1-piperidin-4-yltriazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,9,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCKWABIFLGAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-60-5 |
Source
|
Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-(4-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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